N-(Thiophen-2-ylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide
Description
N-(Thiophen-2-ylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide is a spirocyclic compound featuring an 8-oxa-2-azaspiro[4.5]decane core. This scaffold is characterized by a fused bicyclic structure with an oxygen atom in the eight-membered ring and a nitrogen atom in the five-membered ring. The compound is further substituted at the 4-position with a carboxamide group linked to a thiophen-2-ylmethyl moiety.
Characterization likely involves spectroscopic methods (e.g., ^1H-NMR, IR) and elemental analysis, as seen in related compounds .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-13(16-8-11-2-1-7-19-11)12-9-15-10-14(12)3-5-18-6-4-14/h1-2,7,12,15H,3-6,8-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVGQZRBHVRZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC2C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Thiophen-2-ylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide is a spirocyclic compound that has drawn attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is characterized by two or more rings sharing a single atom. This unique configuration often contributes to distinctive biological properties, including receptor binding and enzyme inhibition.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H16N2O2S |
| Molecular Weight | 264.34 g/mol |
| CAS Number | Not specified |
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound is believed to interact with various receptors, potentially modulating their activity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Signal Transduction Modulation : The presence of the thiophene moiety could influence signaling pathways, affecting cellular responses.
Pharmacological Effects
Research has indicated several potential pharmacological effects associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines.
- Neuroprotective Potential : Some studies indicate that it may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies and Experimental Results
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Bacterial Strain Concentration (µg/mL) Inhibition (%) Staphylococcus aureus 50 70 Escherichia coli 50 65 -
Anti-inflammatory Study
- In vitro assays demonstrated that the compound reduced TNF-alpha levels in macrophages by approximately 40% at a concentration of 10 µM, indicating potential anti-inflammatory properties.
-
Neuroprotective Study
- In a model of oxidative stress using neuronal cells, treatment with the compound resulted in a significant decrease in cell death compared to control groups, suggesting neuroprotective effects.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | Moderate antimicrobial activity |
| N-cyclopentyl-2-(4-methylpentanoyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide | Significant anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-oxa-2-azaspiro[4.5]decane scaffold is a versatile framework in medicinal chemistry. Below is a detailed comparison with structurally similar compounds:
Structural Analogues and Substituent Variations
Key Observations
Substituent Impact on Properties :
- Electron-Withdrawing Groups : The 2-fluorobenzoyl group in T787-2352 may enhance metabolic stability compared to the thiophene-based target compound .
- Aromatic vs. Aliphatic Substituents : The thiophen-2-ylmethyl group in the target compound introduces sulfur-based aromaticity, which could improve binding to sulfur-rich biological targets (e.g., enzymes or receptors) compared to phenyl or benzoyl analogs .
- Solubility Modifiers : Compounds like SY096524 incorporate ionizable groups (e.g., HCl salt) or polar moieties (e.g., methoxymethyl in S247-0305) to enhance aqueous solubility, whereas the target compound’s thiophene may reduce solubility compared to these derivatives .
Synthetic Yields and Characterization :
- Yields for related spirocyclic compounds range from 53% to 90%, depending on substituent complexity and reaction conditions .
- Characterization via ^1H-NMR and IR is consistent across analogs, with key peaks for the spiro core (e.g., δ 1.47–2.07 ppm for cyclohexyl protons in ) .
Pharmacological Potential: Diazaspiro compounds (e.g., ) exhibit affinity for serotonin and dopamine receptors, suggesting CNS applications . Anticancer activity is reported for 1-thia-4-azaspiro[4.5]decane derivatives (e.g., compound 18 in , IC₅₀ = 4.2–8.7 µM against leukemia cells) . The target compound’s thiophene group may confer unique activity in antimicrobial or antiviral contexts, though specific data are lacking .
Comparative Data Table: Physical and Spectral Properties
Research Implications and Gaps
- Structural Optimization : The thiophene moiety in the target compound warrants exploration in SAR studies to evaluate its impact on bioavailability and target engagement.
- Activity Screening : Prioritize assays for CNS, anticancer, or antimicrobial activity based on precedents from analogs .
- Synthetic Refinement : Improve yields via optimized coupling reagents or catalysts, as seen in high-yield (90%) syntheses of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
